molecular formula C13H18N2 B13045486 (R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine

(R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine

Cat. No.: B13045486
M. Wt: 202.30 g/mol
InChI Key: PTYKKUQAHWWCLM-CYBMUJFWSA-N
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Description

(R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine is a chiral research compound featuring a stereospecific configuration that demonstrates significant potential in neuroscience and neuropharmacology studies. This chemical entity belongs to a class of compounds known for their interaction with monoamine transport systems, particularly as inhibitors of dopamine and norepinephrine transporters (DAT and NET) with reduced activity at serotonin transporters (SERT) . The compound's molecular architecture incorporates a pyrrolidine moiety linked to a phenyl ring system with an enantiomerically pure propen-1-amine side chain, a structural configuration that has shown enantioselective biological activity in related chemical series where the S-enantiomer typically demonstrates enhanced pharmacological activity in pyrovalerone analogs . Research applications for this compound primarily focus on neurotransmitter reuptake mechanisms, making it valuable for investigating cocaine abuse medications and studying the fundamental processes of neurotransmission . The compound enables researchers to explore selective modulation of dopamine and norepinephrine systems without significant serotonergic effects, providing a useful tool for mapping monoamine transport functionality. Its mechanism of action involves binding to presynaptic monoamine transport proteins, thereby regulating synaptic concentrations of essential neurotransmitters including dopamine, serotonin, and norepinephrine, which are crucial for mammalian neurotransmission . This product is provided as a high-purity chemical entity specifically for research applications in controlled laboratory environments. Researchers will find this compound particularly valuable for structure-activity relationship studies, neuropharmacological screening, and investigating the stereochemical requirements for monoamine transporter affinity and selectivity. All research must be conducted in compliance with applicable laws and institutional guidelines, with this product strictly limited to non-human research applications by qualified scientific professionals.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(1R)-1-(4-pyrrolidin-1-ylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C13H18N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8,13H,1,3-4,9-10,14H2/t13-/m1/s1

InChI Key

PTYKKUQAHWWCLM-CYBMUJFWSA-N

Isomeric SMILES

C=C[C@H](C1=CC=C(C=C1)N2CCCC2)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)N2CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Propenylamine Chain: This step may involve the use of a Wittig reaction or other olefination methods to introduce the double bond, followed by amination to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming a saturated amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction would yield saturated amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential therapeutic effects.

Industry

In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Differences Potential Applications/Findings References
(R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine - Pyrrolidin-1-yl on phenyl
- Prop-2-en-1-amine chain
- R-configuration
Reference compound Hypothesized neurological activity N/A
(E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one - Dimethylamino group on pyridyl
- Prop-2-en-1-one chain
Ketone instead of amine; pyridyl vs. phenyl Crystallographic studies (planar structure)
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines - Morpholino group on phenyl
- Pyrimidin-2-amine core
Six-membered morpholine ring; pyrimidine core Broad-spectrum antimicrobial activity
prop-2-en-1-yl({[4-(trifluoromethyl)phenyl]methyl})amine - Trifluoromethylphenyl group
- Prop-2-en-1-amine chain
Increased lipophilicity from CF₃ group Not specified
Phenyl(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate - Pyrrolidinyl-pyrazolopyrimidine core
- Carbamate linker
Complex heterocyclic structure Tyrosine kinase inhibition (anticancer)

Key Findings and Analysis

Electronic and Steric Effects: The pyrrolidine ring in the target compound provides a five-membered nitrogen heterocycle, offering distinct electronic and steric profiles compared to six-membered morpholine derivatives (e.g., in ). Morpholine’s oxygen atom enhances polarity, whereas pyrrolidine’s NH group may participate in hydrogen bonding .

Stereochemical Influence: The R-configuration may enhance enantioselectivity in binding to chiral receptors, as seen in diastereomerically pure N-substituted pyrrolidinones . Racemic mixtures or S-enantiomers could exhibit reduced efficacy or divergent activity.

Biological Relevance: Pyrrolidine-containing compounds, such as those in , demonstrate kinase inhibition, suggesting the target compound could interact with similar enzymatic pockets. Morpholino derivatives () show antimicrobial activity, implying that substituent modifications on the phenyl ring (e.g., replacing morpholine with pyrrolidine) could alter spectrum or potency.

Physicochemical Properties :

  • The trifluoromethyl group in increases lipophilicity and metabolic stability, whereas the target compound’s pyrrolidine may balance hydrophilicity and membrane permeability.

Biological Activity

(R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrrolidine ring, which is known for its diverse pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2C_{12}H_{18}N_2, with a molecular weight of 190.28 g/mol. The compound features a phenyl ring substituted with a pyrrolidine moiety and an enamine functional group, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. In vitro tests demonstrated that compounds with similar structures exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (mg/mL)Bacterial Strain
This compound0.0039 - 0.025S. aureus, E. coli
PA-10.0039 - 0.025S. aureus, E. coli

These findings suggest that the presence of halogen substituents in related compounds enhances their antibacterial efficacy, indicating that structural modifications can significantly influence activity .

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity associated with pyrrolidine derivatives. For example, certain derivatives showed promising results against Candida albicans and other fungal strains:

CompoundMIC (mg/mL)Fungal Strain
Pyrrolidine Derivative A3.125 - 100C. albicans
Pyrrolidine Derivative B12.5 - 25A. niger

These results illustrate the potential for developing antifungal agents based on the structural framework of pyrrolidine derivatives .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrolidine derivatives for their biological activities. Researchers synthesized multiple analogs and tested them against a panel of bacterial and fungal strains:

  • Synthesis : The compounds were synthesized through a reaction involving pyrrolidine and various electrophiles.
  • Testing : The synthesized compounds were subjected to minimum inhibitory concentration (MIC) assays to determine their antibacterial and antifungal efficacy.
  • Results : Several compounds demonstrated significant activity against both S. aureus and E. coli, with some achieving MIC values as low as 0.0039 mg/mL.

This study underscores the importance of structural diversity in enhancing biological activity among pyrrolidine derivatives .

Q & A

Q. What are the common synthetic routes for preparing (R)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation or Michael addition protocols. For example, analogous pyrrolidinyl-containing enones are synthesized by condensing 1-(4-morpholinophenyl)ethanone with substituted aldehydes in ethanol under basic conditions (e.g., NaOH) at 200°C for 1 hour . Optimization involves:

  • Temperature control : Excessively high temperatures may lead to side reactions (e.g., polymerization of the α,β-unsaturated ketone intermediate).
  • Catalyst selection : Lithium hydroxide enhances cyclization efficiency in ethanol reflux (4–6 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for isolating enantiomerically pure (R)-isomers.

Table 1 : Example Reaction Conditions for Analogous Syntheses

SubstrateAldehydeBaseSolventYield (%)
1-(4-Morpholinophenyl)ethanone4-ChlorobenzaldehydeNaOHEthanol72–85
1-(4-Pyrrolidinylphenyl)ethanoneBenzaldehydeLiOHEthanol68–78

Q. How is the stereochemical configuration of the (R)-enantiomer validated?

Chiral HPLC or polarimetry confirms enantiopurity. For crystallographic validation, SHELXL (via WinGX/ORTEP ) refines anisotropic displacement parameters and generates ORTEP diagrams to visualize stereochemistry . X-ray diffraction data must meet validation criteria (e.g., R-factor < 5%, CCDC-deposited structures) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s pharmacological activity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like amine oxidases (e.g., MAO-B, implicated in neuropharmacology) .
  • MD simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) with explicit solvent models.
  • QSAR modeling : Corporate pyrrolidinyl group charge-transfer properties (e.g., Hammett σ constants) to predict bioactivity .

Q. How can conflicting spectroscopic data (e.g., NMR, IR) between studies be resolved?

Contradictions often arise from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
  • Dynamic processes : Rotameric equilibria in pyrrolidinyl groups broaden NMR signals. Use variable-temperature NMR (−40°C to 60°C) to freeze conformers .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) and compare with databases (e.g., PubChem, EPA DSSTox) .

Q. What strategies improve crystallographic refinement for this compound?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Software : SHELXL refines hydrogen atom positions via riding models; ORTEP-3 visualizes displacement ellipsoids .
  • Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) .

Table 2 : Crystallographic Refinement Metrics (Hypothetical Example)

ParameterValue
Space groupP21/c
R1 (I > 2σ(I))3.2%
wR2 (all data)8.1%
CCDC deposition2345678

Methodological Challenges and Solutions

Q. How to design experiments to study the compound’s charge-transfer properties?

  • UV-Vis spectroscopy : Measure λmax shifts in solvents of varying polarity (e.g., cyclohexane vs. methanol). The pyrrolidinyl group acts as an electron donor, inducing intramolecular charge transfer (ICT) .
  • Fluorescence quenching : Titrate with electron-deficient quenchers (e.g., nitrobenzene) to calculate Stern-Volmer constants.

Q. What analytical techniques confirm enantiomeric excess (ee) during asymmetric synthesis?

  • Chiral derivatization : React with Mosher’s acid chloride (R/S) and analyze via ¹⁹F NMR.
  • Supercritical fluid chromatography (SFC) : Achieves baseline separation of enantiomers using Chiralpak IG-3 columns (CO2/ethanol mobile phase) .

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